2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms in the compound can be substituted through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide may have several research applications:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)quinoline-4-carboxamide: Lacks the ethoxyphenyl group.
N-(4-ethoxyphenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group.
Quinoline-4-carboxamide: Basic structure without additional substituents.
Uniqueness
The presence of both the 2,4-dichlorophenyl and 4-ethoxyphenyl groups in 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Properties
Molecular Formula |
C24H18Cl2N2O2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-2-30-17-10-8-16(9-11-17)27-24(29)20-14-23(19-12-7-15(25)13-21(19)26)28-22-6-4-3-5-18(20)22/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
SCPOKYIUOGBHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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